N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide
Description
N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide is a nicotinamide derivative characterized by a branched alkylamino substituent. The core structure consists of a pyridine-3-carboxamide (nicotinamide) moiety linked to a propyl chain, which is further substituted with a 3-dimethylamino-propylamino group.
Properties
IUPAC Name |
N-[3-[3-(dimethylamino)propylamino]propyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-18(2)11-5-9-15-8-4-10-17-14(19)13-6-3-7-16-12-13/h3,6-7,12,15H,4-5,8-11H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPFAKOQSQNCLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCCNC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364563 | |
| Record name | N-(3-{[3-(Dimethylamino)propyl]amino}propyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404013-89-4 | |
| Record name | N-(3-{[3-(Dimethylamino)propyl]amino}propyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide typically involves the reaction of nicotinic acid or its derivatives with 3-(3-Dimethylamino-propylamino)-propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide (DMF) and may require mild heating to complete the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like acetonitrile or DMF.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinamide moiety.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group.
Scientific Research Applications
N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Nicotinamide Derivatives
The following analysis compares the structural and functional attributes of N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide with analogous compounds from the evidence, focusing on substituent effects and molecular properties.
Table 1: Structural and Molecular Comparison
Substituent-Driven Property Analysis
Tertiary Amines vs. Primary Amines: The target compound’s dimethylamino-propylamino substituent introduces tertiary amines, which reduce basicity and increase lipophilicity compared to the primary amine in N-(3-aminopropyl)nicotinamide . This may enhance blood-brain barrier penetration or tissue absorption.
Halogen vs. However, the chlorine atom could also increase metabolic stability risks (e.g., CYP450 interactions). The tertiary amines in the target compound might favor interactions with negatively charged biological targets (e.g., DNA or phospholipid membranes) due to their cationic nature at physiological pH.
Aromatic vs. Aliphatic Substituents :
- N-[1-(3,4-diethoxyphenyl)-3-phenylpropyl]nicotinamide features bulky aromatic substituents, which likely slow metabolic clearance but reduce aqueous solubility. Such structures are common in compounds designed for sustained-release applications.
- The target compound’s aliphatic tertiary amine chain may offer a balance between solubility and membrane permeability, avoiding the steric hindrance associated with bulky aromatics.
Research Findings and Implications
- Bioavailability: The tertiary amines in the target compound suggest improved oral bioavailability compared to N-(3-aminopropyl)nicotinamide, as lipophilicity enhances passive diffusion across intestinal membranes .
- Metabolic Stability: The absence of halogens (cf. ) or aromatic rings (cf.
- Target Selectivity: The dimethylamino-propylamino group’s flexibility could allow for diverse binding modes, making it a candidate for multitarget therapies (e.g., kinase or GPCR modulation).
Biological Activity
N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide is a compound with significant biological activity, primarily due to its structural relationship with nicotinamide, a derivative of niacin (vitamin B3). This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications in research and medicine.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₂₄N₄O
- Molecular Weight : 264.37 g/mol
- Functional Groups : Contains amine and carbonyl groups, which contribute to its reactivity and interactions with biological molecules.
This compound exhibits various biological activities through several mechanisms:
-
Interaction with Cellular Prion Protein (PrP C) :
- The compound has been utilized in a spectrofluorometric method to study PrP C aggregation. It can induce fluorescence quenching, which is reversible upon the addition of PrP C, indicating its potential as a probe in biochemical assays.
-
Enzyme Interaction :
- It interacts with enzymes such as delta-6 desaturase and delta-5 desaturase, influencing fatty acid metabolism. This interaction may modulate lipid mediator production and cell signaling pathways.
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Cellular Effects :
- The compound affects gene expression and cellular metabolism, potentially altering pathways related to stress response and inflammation. Studies have shown that it can modulate the production of inflammatory mediators.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
- Eyelid Dermatitis Case :
- Photodamage Study :
Research Applications
This compound has diverse applications across various fields:
- Biochemistry : Used as a reagent in organic synthesis and proteomics research.
- Pharmacology : Explored for its potential role in developing therapeutics targeting metabolic disorders.
- Dermatology : Investigated for its protective effects against UV-induced skin damage.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via coupling reactions between nicotinoyl chloride and the diamine precursor (e.g., 3-(3-dimethylaminopropylamino)propylamine). Protection of the dimethylamino group may be required to prevent side reactions. Purification typically involves column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization from ethanol/water mixtures. Purity validation requires HPLC (C18 column, UV detection at 260 nm) and mass spectrometry (ESI-MS for molecular ion confirmation) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodology :
- NMR : - and -NMR in DMSO-d6 or CDCl3 to confirm proton environments and carbon backbone. Key signals include aromatic protons (nicotinamide ring, δ 8.5–9.0 ppm) and dimethylamino groups (δ 2.2–2.5 ppm) .
- X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL (for refinement) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between amide groups). Crystallization in ethyl acetate/hexane mixtures yields suitable crystals .
Q. What biochemical mechanisms are associated with this compound, particularly in NAD metabolism?
- Methodology : As a nicotinamide derivative, it may act as an NAD precursor. In vitro assays include:
- NAD Quantification : LC-MS/MS to measure intracellular NAD levels in treated cell lines (e.g., HEK293 or HeLa).
- Enzyme Activation : Monitoring sirtuin or PARP activity via fluorometric assays (e.g., SIRT1 deacetylation of acetylated lysine substrates) .
Advanced Research Questions
Q. How do crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?
- Methodology : SHELXL-refined structures reveal torsional angles in the propylamino chain, indicating flexibility. Hydrogen bonds between the amide carbonyl (O) and adjacent NH groups stabilize the lattice. Discrepancies in polymorphic forms (e.g., solvent-dependent packing) require Rietveld refinement for bulk samples .
Q. How can contradictory reports on biochemical activity (e.g., pro- vs. anti-apoptotic effects) be reconciled?
- Methodology :
- Dose-Response Studies : Evaluate activity across concentrations (1–100 µM) in multiple cell lines.
- Pathway Analysis : RNA-seq or phosphoproteomics to identify context-dependent signaling pathways (e.g., AMPK vs. mTOR activation).
- Redox Profiling : Measure ROS levels (DCFDA assay) to assess oxidative stress modulation, which may explain divergent outcomes .
Q. What strategies enhance catalytic efficiency in lanthanide coordination complexes?
- Methodology :
- Ligand Design : The dimethylamino group acts as a Lewis base. Optimize metal-ligand stoichiometry (e.g., 1:2 or 1:3 ratios) via titration calorimetry (ITC).
- Catalytic Assays : Test hydrolytic activity (e.g., phosphate ester cleavage) using UV-Vis kinetics. Compare turnover rates with analogous complexes lacking the dimethylamino moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
